Molecular Properties and Physicochemical Differentiation from Unsubstituted Thiourea and N-Alkyl Analogs
The molecular weight of [2-(Methylsulfanyl)ethyl]thiourea (150.27 g/mol) is approximately double that of unsubstituted thiourea (76.12 g/mol) and 11% lower than the structurally related N-[3-(Methylsulfanyl)propyl]thiourea (164.30 g/mol) [1]. The topological polar surface area (TPSA) for the propyl analog is 95.40 Ų; the ethyl variant is expected to exhibit a slightly lower TPSA, influencing membrane permeability and bioavailability [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 150.27 g/mol |
| Comparator Or Baseline | Thiourea: 76.12 g/mol; N-[3-(Methylsulfanyl)propyl]thiourea: 164.30 g/mol |
| Quantified Difference | Target MW is 97.5% higher than thiourea; 8.5% lower than propyl analog |
| Conditions | Calculated from molecular formula; no assay |
Why This Matters
Molecular weight directly impacts solubility, membrane diffusion, and pharmacokinetic properties; selecting the correct analog ensures alignment with experimental design parameters such as Lipinski's Rule of Five compliance.
- [1] American Elements. [2-(methylsulfanyl)ethyl]thiourea CAS# 98026-13-2. https://www.americanelements.com/98026-13-2-2-methylsulfanyl-ethyl-thiourea View Source
- [2] Plantaedb. N-(3-(Methylsulfanyl)propyl)thiourea. https://plantaedb.com/compounds/n-3-methylsulfanylpropylthiourea View Source
